

## What is the chemical structure of PfDHODH-IN-1?

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## An In-Depth Technical Guide to PfDHODH-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological characteristics of **PfDHODH-IN-1**, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

## **Chemical Structure and Properties**

**PfDHODH-IN-1** is an analog of the active metabolite of Leflunomide and functions as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme essential for the de novo pyrimidine biosynthesis in the malaria parasite.[1][2] Its inhibitory action gives it antimalarial properties.[1][2]

Chemical Identity:



Identifier	Value		
IUPAC Name	(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4- (trifluoromethyl)phenyl]prop-2-enamide[3]		
Synonyms	2-Cyano-3-cyclopropyl-3-hydroxy-N-[4- (trifluoromethyl)phenyl]propenamide		
CAS Number	183945-55-3		
Molecular Formula	C14H11F3N2O2		
Molecular Weight	296.24 g/mol		
SMILES	O=C(NC1=CC=C(C(F) (F)F)C=C1)/C(C#N)=C(C2CC2)\O		

## **Mechanism of Action and Biological Target**

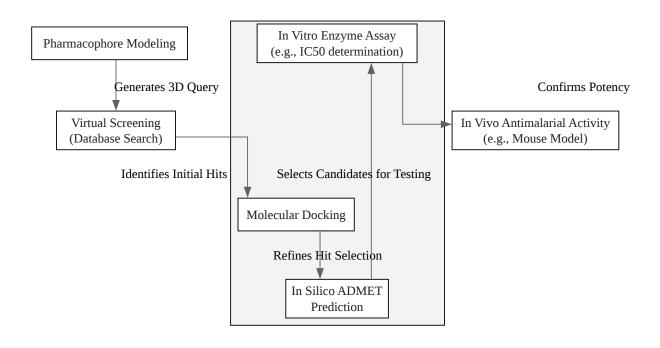
**PfDHODH-IN-1** targets dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is the sole source of pyrimidines for the parasite, making PfDHODH a validated and promising target for antimalarial drug development. The enzyme catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of DNA and RNA. By inhibiting PfDHODH, **PfDHODH-IN-1** effectively halts pyrimidine synthesis, thereby preventing parasite proliferation.

The binding site for inhibitors like **PfDHODH-IN-1** is located adjacent to the flavin mononucleotide (FMN) cofactor within a hydrophobic tunnel. Structural studies of PfDHODH in complex with various inhibitors have revealed significant flexibility in this binding site, which allows it to accommodate diverse chemical scaffolds.

## **Logical Workflow for Inhibitor Screening**

The discovery of novel PfDHODH inhibitors often follows a structured workflow that combines computational and experimental methods.





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Caption: A generalized workflow for the identification of novel PfDHODH inhibitors.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the evaluation of PfDHODH inhibitors. Below are methodologies for key experiments.

- 1. PfDHODH Enzyme Inhibition Assay (IC50 Determination)
- Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PfDHODH by 50%.
- Methodology:
  - Recombinant PfDHODH is expressed and purified.



- The enzyme assay is typically performed in a 96-well plate format.
- The reaction mixture contains the enzyme, the substrate (dihydroorotate), and an electron acceptor (e.g., 2,6-dichloroindophenol or decylubiquinone).
- The inhibitor, dissolved in a suitable solvent like DMSO, is added at various concentrations.
- The reaction is initiated, and the rate of the electron acceptor reduction is monitored spectrophotometrically.
- IC50 values are calculated by fitting the dose-response data to a suitable equation.
- 2. X-ray Crystallography of PfDHODH-Inhibitor Complex
- Objective: To determine the three-dimensional structure of PfDHODH in complex with an inhibitor to understand the binding mode.
- · Methodology:
  - Crystals of the PfDHODH-inhibitor complex are grown using techniques such as vapor diffusion.
  - Diffraction data are collected from the crystals using a high-intensity X-ray source, such as a synchrotron.
  - The diffraction data are processed and scaled.
  - The structure is solved using molecular replacement, using a known structure of PfDHODH as a search model.
  - The model is refined, and the inhibitor is built into the electron density map.
- 3. In Vivo Efficacy in a Malaria Mouse Model
- Objective: To assess the antimalarial activity of the inhibitor in a living organism.
- Methodology:



- Mice are infected with a suitable Plasmodium species, such as Plasmodium berghei.
- The test compound is administered to the mice, typically orally, at different doses.
- A control group of infected mice receives the vehicle only.
- Parasitemia (the percentage of infected red blood cells) is monitored over several days by examining blood smears.
- The efficacy of the compound is determined by the reduction in parasitemia compared to the control group.

## **Quantitative Data Summary**

The following table summarizes key quantitative data for PfDHODH inhibitors from various chemical series.

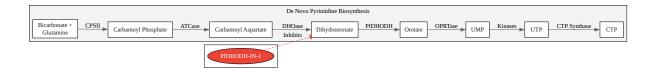
Compound Class	Example Inhibitor	PfDHODH IC50 (μM)	In Vitro Antimalarial Activity (µM)	Reference
Dihydrothiophen one	PfDHODH-IN-2	1.11	>20 (3D7 and Dd2 strains)	
Triazolopyrimidin e	DSM74	-	Potent nanomolar activity	
Thiophene Carboxamide	Genz-667348	Low nanomolar	-	
N- Phenylbenzamid e	DSM59	-	-	_

Note: IC50 and in vitro activity values can vary depending on the specific assay conditions and parasite strains used.



# Signaling Pathway: De Novo Pyrimidine Biosynthesis

PfDHODH catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleic acids in Plasmodium falciparum.



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